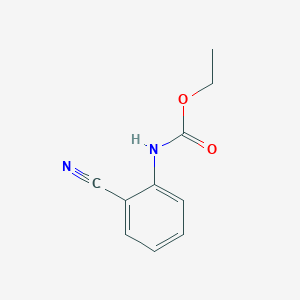

Ethyl N-(2-cyanophenyl)carbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl N-(2-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPYCQIROWUTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458688 | |

| Record name | Ethyl N-(2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41534-70-7 | |

| Record name | Ethyl N-(2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl N 2 Cyanophenyl Carbamate

Direct Synthesis Approaches

The primary and most direct method for the synthesis of Ethyl N-(2-cyanophenyl)carbamate involves the reaction of 2-aminobenzonitrile (B23959) with an ethylating carbonyl source.

Carbamatization of 2-Aminobenzonitrile with Ethyl Chloroformate

The carbamatization of 2-aminobenzonitrile with ethyl chloroformate is a well-established method for producing this compound. This reaction proceeds via the nucleophilic attack of the amino group of 2-aminobenzonitrile on the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the carbamate (B1207046) linkage. Several variations of this procedure have been reported, differing in solvent, base, and reaction conditions.

One documented procedure involves dissolving 2-aminobenzonitrile in pyridine (B92270) and adding ethyl chloroformate while cooling the reaction in an ice bath. google.com The reaction is stirred at room temperature for approximately 50 minutes. After the reaction, the mixture is neutralized with dilute hydrochloric acid to a pH of 5, causing the product to precipitate as a white solid, which can then be collected by filtration. google.com This method resulted in a yield of 51.9%. google.com

Another approach utilizes ethyl acetate (B1210297) as the solvent. In this synthesis, 2-aminobenzonitrile is dissolved in ethyl acetate, and ethyl chloroformate is added. nih.gov The mixture is then boiled for 30 minutes, after which an additional portion of ethyl chloroformate is introduced, and the boiling continues for another half-hour. The product is isolated after cooling, filtration, and evaporation of the solvent, followed by recrystallization from an ethanol-water mixture, affording an 83% yield. nih.gov

A third variation involves heating a mixture of 2-aminobenzonitrile and an excess of ethyl chloroformate to reflux for six hours without an additional solvent. kingston.ac.uk After the reaction period, the excess ethyl chloroformate is removed under reduced pressure, and the residue is treated with toluene (B28343) to yield the final product. kingston.ac.uk

These methodologies are summarized in the table below:

| Starting Material | Reagent | Solvent/Base | Reaction Conditions | Yield |

| 2-Aminobenzonitrile | Ethyl Chloroformate | Pyridine | Ice bath, then room temp. for 50 min | 51.9% google.com |

| 2-Aminobenzonitrile | Ethyl Chloroformate | Ethyl Acetate | Boiled for 1 hour (reagent added in two portions) | 83% nih.gov |

| 2-Aminobenzonitrile | Ethyl Chloroformate | None (reflux) | Reflux for 6 hours | Not specified kingston.ac.uk |

General Principles and Advanced Strategies for Carbamate Scaffold Construction Relevant to Aryl Carbamates

The synthesis of aryl carbamates, such as this compound, is a significant area of organic chemistry due to the prevalence of the carbamate functional group in pharmaceuticals and agrochemicals. researchgate.netchemsynthesis.com Beyond the direct acylation with chloroformates, a variety of other synthetic strategies have been developed.

Traditional methods for carbamate synthesis often involve rearrangements like the Hofmann, Curtius, or Lossen rearrangements, which proceed through an isocyanate intermediate that is subsequently trapped by an alcohol. researchgate.net However, these methods can have limitations regarding substrate scope and functional group tolerance. The use of highly toxic reagents like phosgene (B1210022) and its derivatives has also been a common, albeit hazardous, approach. acs.org

More contemporary and advanced strategies offer milder conditions, greater functional group tolerance, and improved safety profiles. These include:

Palladium-Catalyzed Cross-Coupling Reactions: A significant advancement involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. molport.com This method generates an aryl isocyanate in situ, which is then trapped by the alcohol to form the desired aryl carbamate. molport.com This approach is notable for its broad substrate scope.

Carbon Dioxide as a C1 Source: In an effort to develop greener and more sustainable protocols, carbon dioxide has been employed as a non-toxic and renewable C1 source for carbamate synthesis. researchgate.netbldpharm.com These reactions typically involve the coupling of an amine, an alkyl halide, and CO2, often facilitated by a base. bldpharm.com

One-Pot Syntheses: Efficient one-pot procedures have been developed, for instance, by reacting amines and phenols with an in-situ generated N-substituted carbamoyl (B1232498) chloride. chemsynthesis.com This avoids the need to handle sensitive intermediates.

Use of Activating Agents: Reagents like carbonyldiimidazole (CDI) can be used to activate alcohols, which are then converted into more reactive imidazolium (B1220033) salts. kingston.ac.uk These salts readily react with amines under mild conditions to afford carbamates in high yields. kingston.ac.uk

Directed ortho-Metalation (DoM): The aryl O-carbamate group is a powerful directing group in directed ortho-metalation (DoM) chemistry. colab.ws This strategy allows for the regioselective functionalization of the aromatic ring at the position ortho to the carbamate group, providing a pathway to highly substituted aromatic molecules. colab.ws

These advanced methodologies provide a versatile toolbox for the construction of the aryl carbamate scaffold, enabling the synthesis of a wide array of functionalized molecules for various applications.

Chemical Reactivity and Transformation Pathways of Ethyl N 2 Cyanophenyl Carbamate

Cyclization Reactions

The proximate positioning of the cyano and carbamate (B1207046) functionalities on the aromatic ring makes Ethyl N-(2-cyanophenyl)carbamate an ideal substrate for a variety of cyclization reactions, leading to the formation of complex fused heterocyclic systems.

A significant synthetic application of N-(2-cyanophenyl)carbamates is their reaction with carboxylic acid hydrazides to construct the researchgate.netbeilstein-journals.orgtriazolo[1,5-c]quinazolin-5(6H)-one ring system. This transformation is a key step in the efficient synthesis of potent adenosine (B11128) antagonists, such as CGS 15943. mdpi.com The reaction proceeds via a double cyclization sequence in high yield. This process is noteworthy for its efficiency and for proceeding without the occurrence of Dimroth or "translocative" rearrangements, which can sometimes complicate the synthesis of related heterocyclic systems. libretexts.org

The general transformation involves the condensation of an N-(substituted-2-cyanophenyl)carbamate with a carboxylic acid hydrazide. The reaction is a powerful method for building the triazoloquinazoline core, a scaffold present in numerous biologically active compounds. mdpi.comrug.nl

Table 1: Synthesis of Triazoloquinazoline Adenosine Antagonist CGS 15943

| Reaction Step | Description | Significance | Reference |

|---|---|---|---|

| Double Cyclization | Reaction of an N-(substituted-2-cyanophenyl)carbamate with a carboxylic acid hydrazide. | Forms the core researchgate.netbeilstein-journals.orgtriazolo-[1,5-c]quinazolin-5(6H)-one structure in high yield. | mdpi.com |

This compound serves as a key starting material for a transition metal-free, one-pot synthesis of 11H-indolo[3,2-c]isoquinolin-5-amines. researchgate.netd-nb.infovulcanchem.com This atom-economical process involves the annulation of ethyl (2-cyanophenyl)carbamates with 2-cyanobenzyl bromides. researchgate.netgoogle.comresearchgate.net The reaction proceeds through a sequential N-alkylation followed by a base-promoted tandem cyclization. researchgate.netvulcanchem.com

The mechanism is initiated by the deprotonation of the carbamate nitrogen, which then acts as a nucleophile, displacing the bromide from the 2-cyanobenzyl bromide in an N-alkylation step. researchgate.net Following this, a strong base promotes the deprotonation of the benzylic position of the intermediate. The resulting carbanion then attacks the nitrile group of the aniline (B41778) ring, triggering a cyclization cascade to form the tetracyclic indolo[3,2-c]isoquinoline core. researchgate.net This method is operationally simple and accommodates a range of substituents on the carbamate, including both electron-donating and electron-withdrawing groups. researchgate.net

Table 2: Substrate Scope for the Synthesis of 11H-indolo[3,2-c]isoquinolin-5-amines

| Substituent on Carbamate (R¹) | Product Yield | Observations | Reference |

|---|---|---|---|

| Electron-donating groups | Moderate | Reaction reactivity is somewhat retarded. | researchgate.net |

| Electron-withdrawing groups | Good | Higher yields observed compared to electron-rich substrates. | researchgate.net |

Tetrazole Ring Formation via Azide (B81097) Reactions

The cyano group of this compound can undergo a [3+2] cycloaddition reaction with azide sources to form a tetrazole ring. sigmaaldrich.com This transformation is a well-established method for synthesizing 5-substituted-1H-tetrazoles, which are recognized as bioisosteres for carboxylic acids in medicinal chemistry. mdpi.comniscpr.res.in

Specifically, the reaction of this compound with sodium azide in dimethylformamide at elevated temperatures (80-90°C), often in the presence of a Lewis acid catalyst such as anhydrous cadmium chloride, yields the corresponding N-arylcarbamate bearing a tetrazole ring. sigmaaldrich.com The mechanism is believed to involve the activation of the nitrile by the Lewis or a Brønsted acid, making it more susceptible to nucleophilic attack by the azide anion. niscpr.res.in This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring. mdpi.com

Nucleophilic Aromatic Substitution and Related Transformations

Aromatic systems like the phenyl ring in this compound are generally resistant to nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as the cyano group, can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at an ortho or para position. rug.nl

In a hypothetical derivative of this compound containing a leaving group (e.g., a halogen) at a position ortho or para to the cyano group, an SNAr reaction would be plausible. The mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rug.nl The electron-withdrawing cyano group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. In a subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. rug.nl While specific examples starting directly with a halogenated this compound are not prevalent in the reviewed literature, this reactivity is a fundamental principle based on its electronic structure.

Other Cycloaddition and Condensation Reactions Involving the Cyano Group or Carbamate Nitrogen

The dual functionality of this compound allows for other notable cycloaddition and condensation reactions. One such example is its reaction with 1-chloromethylbenzotriazole in the presence of a base like potassium carbonate. This reaction first proceeds via N-alkylation of the carbamate nitrogen. The resulting intermediate can then undergo cyclization upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This cyclization involves the intramolecular attack of the deprotonated benzylic carbon onto the cyano group, ultimately forming an ethyl 3-amino-2-(1H-benzo[d] researchgate.netd-nb.infotriazol-1-yl)-1H-indole-1-carboxylate derivative.

Furthermore, the carbamate moiety can participate in condensation reactions. For instance, carbamates can react with aldehydes and β-keto esters in Biginelli-type reactions, catalyzed by Lewis acids, to form dihydropyrimidinone derivatives, showcasing a potential pathway for the carbamate group to be incorporated into different heterocyclic systems.

The cyano group can also be involved in various cycloaddition reactions. While not starting from this compound itself, related compounds with cyano groups activated by adjacent functionalities undergo [4+2] cycloadditions with ketenes, demonstrating the versatility of the cyano group as a dienophile component in the construction of complex cyclic systems.

Derivatization and Functionalization of Ethyl N 2 Cyanophenyl Carbamate

Synthesis of Substituted Ethyl N-(2-cyanophenyl)carbamates

The core structure of ethyl N-(2-cyanophenyl)carbamate can be modified to introduce various substituents, thereby altering its chemical properties. One common approach involves reactions at the aromatic ring. For instance, ethyl (4-chloro-2-cyanophenyl)carbamate has been synthesized and characterized. chemsynthesis.comulisboa.pt The introduction of a chloro group at the 4-position of the phenyl ring can influence the electronic properties of the molecule and provide a handle for further functionalization through cross-coupling reactions.

The synthesis of these substituted derivatives often involves multi-step procedures starting from appropriately substituted anilines. These derivatives are crucial intermediates for building more complex molecular architectures.

Formation of N-Arylcarbamates Containing Tetrazole Fragments

The cyano group of this compound can be transformed into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. The reaction of this compound with sodium azide (B81097) in the presence of a catalyst like anhydrous cadmium chloride in a solvent such as dimethylformamide at elevated temperatures (80-90°C) leads to the formation of the corresponding N-arylcarbamate with a 1,2,3,4-tetrazole fragment. researchgate.net This transformation converts the nitrile functionality into a five-membered heterocyclic ring, significantly altering the compound's properties and potential biological activity.

Functionalization at the Carbamate (B1207046) Nitrogen (e.g., Acylation)

The nitrogen atom of the carbamate group in this compound and its derivatives can undergo further functionalization, most notably through acylation. researchgate.net This reaction typically involves treating the carbamate with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a catalyst. sciforum.net For instance, the acylation of methyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate with acetic anhydride has been reported. researchgate.net This introduces an acetyl group onto the carbamate nitrogen, forming an N-acyl derivative.

Such acylation reactions are significant as they can be used to introduce a variety of functional groups, thereby modulating the steric and electronic properties of the molecule. sciforum.net The resulting N-acylated compounds can serve as intermediates for further synthetic transformations. researchgate.net

Incorporation into Complex Heterocyclic Systems

This compound and its derivatives are valuable precursors for the construction of complex heterocyclic scaffolds, which are of significant interest in drug discovery and materials science.

Triazine Derivatives

While direct synthesis of triazine derivatives from this compound is not extensively detailed in the provided context, the related compound 2-phenyl researchgate.netnih.govresearchgate.nettriazolo[1,5-a] nih.govescholarship.orgtriazin-7-ylamine highlights the utility of cyanophenyl-containing precursors in accessing triazine-based systems. chemsynthesis.com The synthesis of functionalized triazines often involves the cyclization of precursors containing cyano and amine or amidine functionalities.

Indoloisoquinoline Scaffolds

A significant application of this compound is in the synthesis of 11H-indolo[3,2-c]isoquinolin-5-amines. nih.govresearchgate.netescholarship.org A one-pot, transition-metal-free protocol has been developed that involves the annulation of ethyl (2-cyanophenyl)carbamates with 2-cyanobenzyl bromides. nih.govresearchgate.netescholarship.org This process proceeds through a base-promoted N-alkylation followed by a tandem cyclization. nih.gov The reaction tolerates a range of substituents on the ethyl (2-cyanophenyl)carbamate starting material, including both electron-donating and electron-withdrawing groups. nih.gov The resulting indoloisoquinoline core is a privileged scaffold in medicinal chemistry.

The synthesis of ethyl 5-amino-8-chloro-11H-indolo[3,2-c]isoquinoline-11-carboxylate has also been achieved through a base-catalyzed tandem cyclization in a one-pot, two-step reaction. ulisboa.pt

Piperazine-1-carboxamide (B1295725) Structures

This compound can be conceptually linked to the formation of more complex structures containing a piperazine-1-carboxamide moiety. For example, N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives have been synthesized. researchgate.net While not a direct reaction of this compound, the synthesis of such complex molecules often involves building blocks that share structural similarities. The synthesis of (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]piperidine-2-carboxamide further illustrates the incorporation of a cyanophenyl group into a piperidine (B6355638) carboxamide structure. nih.gov

Spectroscopic Characterization Methodologies in Research of Ethyl N 2 Cyanophenyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of Ethyl N-(2-cyanophenyl)carbamate provides detailed information about the number and types of hydrogen atoms present in the molecule. The aromatic protons on the cyanophenyl ring typically appear in the downfield region, generally between δ 7.1 and 7.8 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these four protons are dictated by their position relative to the cyano and carbamate (B1207046) substituents.

The protons of the ethyl group in the carbamate moiety exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to resonate as a quartet, while the terminal methyl protons (-CH₃) will appear as a triplet. A broad singlet corresponding to the N-H proton of the carbamate group is also a key feature of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (4H) | 7.1 - 7.8 | Multiplet |

| NH (1H) | ~8.0 - 9.0 (broad) | Singlet |

| -O-CH₂- (2H) | ~4.2 | Quartet |

| -CH₃ (3H) | ~1.3 | Triplet |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. The exact chemical shift of the NH proton can vary depending on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. For this compound, ten distinct carbon signals are expected.

The carbonyl carbon (C=O) of the carbamate group is characteristically found in the highly deshielded region of the spectrum, typically between δ 155 and 160 ppm. The carbon atom of the cyano group (-C≡N) usually appears around δ 115-120 ppm. The six carbons of the aromatic ring will produce signals in the approximate range of δ 110-145 ppm. The specific shifts depend on the electronic effects of the substituents. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamate) | 155 - 160 |

| Aromatic C-N | ~141 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-CN | ~110 |

| C≡N (Cyano) | 115 - 120 |

| -O-CH₂- | ~62 |

| -CH₃ | ~14 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, researchers utilize 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, as well as the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). researchgate.net An HSQC spectrum would link each aromatic proton signal to its corresponding aromatic carbon signal, the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

A sharp, strong absorption band corresponding to the nitrile group (C≡N) stretch is a prominent feature, typically appearing around 2225-2232 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the carbamate group gives rise to another strong absorption, usually found in the region of 1700-1730 cm⁻¹. Other significant bands include the N-H stretch of the carbamate, which appears as a moderate band around 3300 cm⁻¹, and C-O stretching vibrations between 1000-1300 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. vscht.cz

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | ~3300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Nitrile (C≡N) | Stretch | ~2225 - 2232 |

| Carbonyl (C=O) | Stretch | ~1700 - 1730 |

| Aromatic C=C | Stretch | ~1400 - 1600 |

| Carbamate (C-O) | Stretch | ~1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from the π-electron system of the cyanophenyl group and the carbamate moiety.

The aromatic ring and the conjugated nitrile and carbamate groups give rise to π→π* transitions, which are typically observed as strong absorption bands. The non-bonding electrons on the oxygen and nitrogen atoms of the carbamate group can undergo n→π* transitions, which usually result in weaker absorption bands at longer wavelengths. masterorganicchemistry.com For a derivative, N-(1H-Benzo[d] mdpi.comtriazol-1-yl)methyl-N-(2-cyanophenyl)carbamate, absorption maxima (λmax) have been recorded at 206.0 nm, 254.4 nm, and 281.4 nm, indicating the regions where electronic transitions occur for this class of compounds. researchgate.net The presence of conjugation between the aromatic ring, the nitrile group, and the carbamate nitrogen's lone pair influences the position and intensity of these absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀N₂O₂), the molecular weight is 190.20 g/mol . The electron ionization (EI) mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 190.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for carbamates include the loss of the alkoxy group or cleavage of the N-C bond. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Loss from Molecular Ion |

| 190 | [M]⁺ | - |

| 145 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 119 | [C₆H₄(CN)NH]⁺ | Loss of C(O)OCH₂CH₃ |

| 118 | [C₆H₄(CN)N]⁺ | Loss of ethyl carbamate radical |

| 102 | [C₆H₄CN]⁺ | Loss of carbamate group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: These fragmentation patterns are predicted based on the general principles of mass spectrometry and the known behavior of related compounds.

Computational Chemistry and Molecular Modeling Studies of Ethyl N 2 Cyanophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure of Ethyl N-(2-cyanophenyl)carbamate. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to predicting its reactivity.

Key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For carbamate (B1207046) derivatives, these calculations help in understanding how substituents on the phenyl ring influence the electronic properties and, consequently, the molecule's behavior in chemical reactions.

Furthermore, quantum chemical calculations can predict various molecular descriptors that are essential for Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors include, but are not limited to, electrostatic potential, dipole moment, and atomic charges. For instance, the distribution of partial charges can be critical in determining the biological activity of related compounds.

Table 1: Theoretical Descriptors for Carbamate Derivatives

| Descriptor | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Dipole Moment | Influences solubility and intermolecular interactions. |

| Electrostatic Potential | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. |

Conformation Analysis and Aggregation Studies of Carbamate-Containing Systems

The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their conformational preferences. Conformation analysis, through computational methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For carbamates and related structures like ureas, rotational barriers around key single bonds, such as the C-N bond, are of significant interest. acs.org Studies on similar systems have shown that the substitution pattern on the aromatic ring and the nature of the alkyl group on the carbamate nitrogen play a major role in determining the lowest energy conformations. researchgate.net For instance, in phenylurea, the trans isomer with a syn geometry is found to be the most stable at the MP2 level of theory. researchgate.net

Aggregation studies, often employing molecular dynamics (MD) simulations, investigate how molecules of this compound interact with each other in solution or in the solid state. These studies are crucial for understanding phenomena like crystal packing and solubility. The formation of intermolecular hydrogen bonds, π-π stacking interactions between the phenyl rings, and van der Waals forces govern the aggregation behavior.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view the intricate steps of chemical reactions. For reactions involving this compound, theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism at a level of detail often inaccessible to experimental techniques alone.

The development of catalysts for various chemical transformations often relies on a deep understanding of the reaction mechanism. sumitomo-chem.co.jp Theoretical methods like DFT can be used to estimate the activation energies of different reaction steps, helping to identify the rate-determining step and providing insights into how to optimize reaction conditions or catalyst design. sumitomo-chem.co.jp For example, in the context of carbamate chemistry, understanding the mechanism of their formation or their role as directing groups in metalation reactions is of significant interest. acs.org

Molecular Docking and Ligand-Receptor Interaction Studies for Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery and design. For derivatives of this compound, molecular docking can be used to screen for potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex.

Docking studies can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor's active site. rsc.orgup.ac.za For example, studies on other carbamate-containing compounds have shown the importance of the carbamate group in forming hydrogen bonds with the protein backbone. nih.gov The cyano group on the phenyl ring of this compound could also participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, which can be explored through docking simulations. semanticscholar.org

The results from molecular docking are often further refined and validated using more computationally intensive methods like molecular dynamics (MD) simulations. up.ac.za MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the flexibility of the binding site over time. up.ac.zamalariaworld.org

Table 2: Common Interactions in Ligand-Receptor Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Covalent Bonding | In the case of irreversible inhibitors, a chemical bond is formed between the ligand and the receptor. nih.gov |

Advanced Research Applications of Ethyl N 2 Cyanophenyl Carbamate and Its Derivatives

Applications in Organic Synthesis as a Versatile Synthon

In the realm of organic chemistry, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Ethyl N-(2-cyanophenyl)carbamate serves as a versatile synthon, providing a foundational structure for the creation of more complex molecules. egrassbcollege.ac.in

Key Building Block for Diverse Heterocyclic Systems

The structure of this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. These are cyclic compounds containing atoms of at least two different elements in their rings. The presence of both a cyano group and a carbamate (B1207046) moiety on the same aromatic ring allows for a variety of chemical transformations.

One notable application is in the synthesis of indole (B1671886) derivatives. semanticscholar.orgresearchgate.net For instance, it can be reacted with 1-chloromethylbenzotriazole to form an intermediate which, upon treatment with a strong base like lithium diisopropylamide (LDA), undergoes cyclization to yield ethyl 3-amino-2-(1H-benzo[d] researchgate.netjrespharm.comtandfonline.comtriazol-1-yl)-1H-indole-1-carboxylate. semanticscholar.orgresearchgate.net This multi-step process highlights the utility of this compound as a key starting material for constructing complex, fused heterocyclic systems. escholarship.org

Furthermore, modifications of the Gewald reaction methodology have utilized this compound to synthesize 3-amino-2-substituted benzofurans and benzothiophenes, further demonstrating its versatility. semanticscholar.orgresearchgate.net

Precursor for the Synthesis of Quinolone and Quinazoline (B50416) Derivatives

This compound is also a valuable precursor in the synthesis of quinolone and quinazoline derivatives, which are important classes of heterocyclic compounds with a broad range of biological activities. semanticscholar.orgnih.govopenmedicinalchemistryjournal.com

The synthesis of quinoline (B57606) derivatives often involves the reductive cyclization of related nitro compounds. mdpi.com While direct pathways from this compound are a subject of ongoing research, its structural motifs are integral to building the quinoline scaffold. For example, derivatives containing the 2-cyanophenyl group are utilized in the synthesis of various substituted quinolines. mdpi.comhzdr.de

In the synthesis of quinazolines, the 2-cyanophenyl group is a key component. nih.gov Various synthetic strategies, including microwave-assisted and multicomponent reactions, employ starting materials containing this moiety to construct the quinazoline ring system efficiently. nih.govopenmedicinalchemistryjournal.com The reactivity of the cyano and amino-related functionalities allows for the formation of the fused pyrimidine (B1678525) ring characteristic of quinazolines.

Applications in Chemical Biology and Medicinal Chemistry Research

The utility of this compound and its derivatives extends into the fields of chemical biology and medicinal chemistry, where they serve as precursors to compounds with potential therapeutic applications.

Role as a Precursor to Compounds with Potential Biological Activities (e.g., Kinase Inhibitors via related triazine derivatives)

Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Consequently, the development of kinase inhibitors is a major focus of drug discovery. Derivatives of this compound are being explored as precursors to potential kinase inhibitors. For example, compounds containing the 2-cyanophenyl moiety have been incorporated into structures designed to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The synthesis of complex heterocyclic systems, such as those containing triazine rings, from this precursor can lead to molecules with the specific structural features required for potent and selective kinase inhibition. google.com

Development of Anticancer Agents Through 2-Cyanophenyl-Containing Derivatives

The 2-cyanophenyl group is a feature in several classes of compounds being investigated for their anticancer properties. tandfonline.comnih.gov Research has shown that incorporating this moiety into various molecular scaffolds can enhance cytotoxic activity against cancer cell lines.

For example, derivatives of thiazolidine-2,4-dione containing a 2-cyanophenyl group have demonstrated significant anticancer activity. researchgate.net Similarly, thiosemicarbazone derivatives featuring a cyanophenyl group have been identified as potent anticancer agents against lung adenocarcinoma cells. jrespharm.com The presence of the electron-withdrawing cyano group on the phenyl ring is often crucial for the observed biological activity. researchgate.net

Table 1: Examples of 2-Cyanophenyl-Containing Derivatives with Anticancer Activity

| Compound Class | Specific Derivative Example | Cancer Cell Line | Key Finding |

| Thiazolidine-2,4-diones | Derivative with 2-cyanophenyl group | MCF-7 (Breast Cancer) | Showed significant cytotoxic activity, comparable to the standard drug Adriamycin. researchgate.net |

| Thiosemicarbazones | 4-(4-Cyanophenyl)thiosemicarbazide derivatives | A549 (Lung Adenocarcinoma) | Identified as effective anticancer agents with high selectivity. jrespharm.com |

| Benzothiazole (B30560) Ureas | Cyanophenyl containing benzothiazole urea (B33335) derivative | 60 human cancer cell lines | Demonstrated remarkable anticancer activities. tandfonline.comnih.gov |

Utilization as a Pharmaceutical Intermediate

Given its role as a versatile building block, this compound is considered a valuable pharmaceutical intermediate. bldpharm.combldpharm.com An intermediate is a substance produced during a multi-step synthesis of a target molecule, in this case, a final active pharmaceutical ingredient (API). Its ability to participate in various chemical reactions allows for the efficient construction of complex drug molecules. The compound is commercially available from various suppliers, underscoring its importance in the pharmaceutical and life science research sectors. apicalscientific.comsigmaaldrich.com

Applications in Materials Science Research

This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of complex heterocyclic structures with potential applications in materials science. Its utility is particularly evident in the synthesis of novel photoluminescent compounds and functionalized indole derivatives.

One notable application involves a one-pot, transition-metal-free protocol for the synthesis of 11H-indolo[3,2-c]isoquinolin-5-amines. nih.gov This method utilizes the reaction of ethyl (2-cyanophenyl)carbamate derivatives with 2-(bromomethyl)benzonitriles. The resulting indolo[3,2-c]isoquinoline compounds have demonstrated photoluminescent properties, suggesting their potential use as fluorophores in various materials science applications, such as organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov

Furthermore, this compound is employed in the synthesis of other complex molecules. It can be used to create benzotriazole-fused benzofuran, benzothiophene, or indole derivatives through reactions with 1-chloromethylbenzotriazole and subsequent cyclization. The compound also participates in nitrile hydration reactions, where it is converted to the corresponding primary amide, showcasing its role as a precursor in amide synthesis.

Table 1: Applications of this compound in Materials Science

| Application | Synthetic Route | Resulting Compound Class | Potential Use |

|---|---|---|---|

| Synthesis of Fluorophores | Base-promoted tandem annulation with 2-(bromomethyl)benzonitriles | 11H-indolo[3,2-c]isoquinolin-5-amines | Photoluminescent materials nih.gov |

| Heterocyclic Synthesis | Reaction with 1-chloromethylbenzotriazole followed by cyclization | Benzotriazole-fused benzofurans, benzothiophenes, and indoles | Complex molecular scaffolds researchgate.net |

Potential Roles in Agrochemical Research (Based on Related Cyanophenyl Structures)

While direct agrochemical applications of this compound are not extensively documented, the broader class of cyanophenyl compounds has shown significant potential in agrochemical research, particularly as insecticides and fungicides. google.com The structural motif of a cyanophenyl group is present in various active agrochemical compounds, suggesting that derivatives of this compound could be promising candidates for development.

Research into O,O-dialkyl O-cyanophenyl phosphates and phosphorothioates has revealed their biological activity as insecticides. tandfonline.com For instance, certain derivatives have demonstrated high toxicity to houseflies and American cockroaches. tandfonline.com The electron-withdrawing nature of the nitrile group on the benzene (B151609) ring is considered a key contributor to this insecticidal activity. tandfonline.com

More recently, new series of anthranilic diamides that incorporate a cyanophenyl pyrazole (B372694) moiety have been designed. acs.orgresearchgate.net Many of these compounds have exhibited good toxicity against agricultural pests such as Mythimna separata, Plutella xylostella, and Spodoptera frugiperda. acs.orgresearchgate.net Some of these novel compounds showed activity comparable to or even exceeding that of the commercial insecticide chlorantraniliprole (B1668704) against certain pests. acs.org

In the realm of fungicides, derivatives of 1-(2-cyanophenyl)-3-heterylureas have been synthesized. These compounds are structurally similar to known systemic acquired resistance (SAR) inducers like isotianil (B1240973) and tiadinil. e3s-conferences.org One such derivative effectively inhibited the development of gray mold on cucumber and pepper leaves with an inhibition rate of over 90%, acting as an elicitor to activate the plant's natural defense systems rather than as a direct fungicide. e3s-conferences.orgresearchgate.net N-(aroyl/acyl)-N′-substituted-aryl/alkyl-thiourea derivatives containing a cyanophenyl group have also been noted for their potential antibacterial and antifungal properties. mdpi.com

Table 2: Agrochemical Activity of Selected Cyanophenyl Derivatives

| Compound Class | Target Pest/Disease | Observed Activity |

|---|---|---|

| O,O-dialkyl O-cyanophenyl phosphorothioates | Houseflies, American cockroaches | High insecticidal activity tandfonline.com |

| Anthranilic diamides with cyanophenyl pyrazole moiety | Mythimna separata, Plutella xylostella | Good to excellent insecticidal activity, some exceeding commercial standards acs.org |

| 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea | Gray mold (Botrytis cinerea) on cucumber and pepper | >90% inhibition via induced systemic resistance e3s-conferences.org |

The consistent appearance of the cyanophenyl moiety in effective agrochemicals underscores the potential for developing new pesticides and fungicides based on this structural framework. This compound, as a readily available intermediate, represents a valuable starting point for the synthesis of novel agrochemical candidates.

Q & A

Q. What are the optimal synthetic routes for Ethyl N-(2-cyanophenyl)carbamate, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis involves coupling 2-cyanophenylamine with ethyl chloroformate under basic conditions (pH 8-9, NaHCO₃) at 0–5°C to prevent side reactions. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3), with yields optimized to >75% through gravimetric analysis. Purification employs silica gel chromatography (dichloromethane/methanol 95:5) and recrystallization from ethanol-water (2:3) to achieve >98% purity. Intermediate characterization via melting point (421–422 K) and spectroscopic validation ensures reproducibility .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- 1H/13C NMR : Aromatic protons (δ 7.1–7.8 ppm) and carbamate carbonyl (δ 155–160 ppm) confirm regiochemistry .

- IR Spectroscopy : C≡N stretch (~2225 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) validate functional groups .

- X-ray crystallography : SHELXL refinement (R-factor <0.05) resolves molecular geometry, with data collected at 100K in space groups like P21/c. Hydrogen bonding networks (e.g., N–H···O=C) are mapped to confirm packing .

Q. What evidence supports the carcinogenic classification of this compound, and how do metabolic studies inform this risk?

- Methodological Answer : Rodent studies show dose-dependent lung adenomas (1.5 g/kg i.p. in mice) and hepatomas via metabolic activation by CYP2E1. Metabolites like vinyl carbamate epoxide form DNA adducts (detected via 32P-postlabeling). Human liver microsomes exhibit 85% metabolic similarity to rodents, justifying IARC Group 2A classification ("probably carcinogenic to humans"). Co-exposure with ethanol enhances CYP2E1 activity, increasing metabolite toxicity .

Advanced Research Questions

Q. How do researchers differentiate between the genotoxic effects of this compound and its metabolites in mechanistic studies?

- Methodological Answer : Isotope tracing (14C-labeled compound) in perfused liver models tracks metabolite distribution. DNA adduct quantification (via LC-MS/MS) identifies vinyl carbamate epoxide adducts (1 adduct/108 nucleotides). Knockout models (CYP2E1-null mice) reduce tumor incidence by 90%, confirming metabolic activation pathways. Comparative genomic analyses (e.g., RNA-seq of exposed vs. control hepatocytes) identify dysregulated oncogenes (e.g., Ras) .

Q. What experimental design considerations are paramount when assessing chronic toxicity in rodent models?

- Methodological Answer : Key parameters include:

- Dosing : Intermittent exposure (e.g., 1.5 g/kg i.p. on days 0 and 60) to model cumulative effects .

- Endpoints : Histopathology (4-grade lesion scoring) and cytokine profiling (IL-6, TNF-α via ELISA) .

- Controls : Vehicle (0.9% NaCl) and positive controls (vinyl carbamate) validate baseline toxicity. Cohort sizes (n ≥ 10/group) ensure statistical power .

Q. How should researchers address discrepancies between in vitro and in vivo carcinogenicity data?

- Methodological Answer : Discrepancies arise from incomplete metabolic activation in vitro. Solutions include:

- NADPH supplementation : Enhances metabolic activity in Ames tests .

- Humanized models : Use CYP2E1-transgenic mice or 3D hepatocyte spheroids to bridge species differences .

- PBPK modeling : Correlates in vitro EC₅₀ values with in vivo AUC₀–24h (>500 µg·h/mL predicts positive results) .

Q. What computational approaches predict environmental persistence and bioaccumulation potential?

- Methodological Answer :

- QSAR models : EPI Suite estimates log Kow = 1.8 (low bioaccumulation) and biodegradation half-life >60 days .

- DFT calculations : HOMO-LUMO gap (5.3 eV) predicts photostability under UV light. Solvation free energy (ΔG = -15 kcal/mol) correlates with moderate water solubility (3.2 g/L) .

- Molecular dynamics : Simulates soil adsorption coefficients (Koc = 120 L/kg), suggesting moderate mobility in groundwater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.